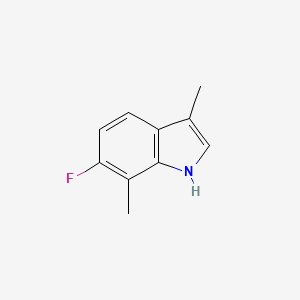

6-Fluoro-3,7-dimethyl-1H-indole

Description

Contextualization within Indole (B1671886) Heterocyclic Chemistry

Indole, an aromatic heterocyclic compound, consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. chula.ac.thresearchgate.net This fundamental structure is a cornerstone in the architecture of numerous natural products, including the amino acid tryptophan and the neurotransmitter serotonin (B10506), as well as a multitude of synthetic pharmaceuticals. chula.ac.thmdpi.com The indole nucleus is electron-rich, which makes it highly reactive towards electrophilic substitution, most notably at the C3 position. chula.ac.th Its versatile chemical nature has led to the development of a rich and diverse field of chemistry focused on the synthesis and functionalization of indole derivatives. chula.ac.thresearchgate.net

The exploration of substituted indoles is a major theme in contemporary chemical research, driven by the quest for novel therapeutic agents and functional materials. chula.ac.thresearchgate.net The introduction of substituents onto the indole ring can profoundly influence the molecule's biological activity, metabolic stability, and pharmacokinetic profile.

Significance of Fluoro- and Alkyl-Substituted Indole Scaffolds in Chemical Research

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological properties. researchgate.net The fluorine atom's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced bioavailability. researchgate.net In the context of the indole scaffold, fluorination has been shown to modulate the electronic properties of the ring system, thereby influencing its reactivity and biological interactions. researchgate.net

Similarly, the introduction of alkyl groups, such as methyl groups, can also have a significant impact on the properties of indole derivatives. Alkylation can increase lipophilicity, which may enhance membrane permeability. nih.gov Furthermore, the position of the alkyl group can influence the molecule's shape and steric profile, which can in turn affect its interaction with biological targets. nih.gov Studies on various alkyl-substituted indoles have demonstrated a range of biological activities, including antioxidant and anticancer properties. chula.ac.th

Overview of the Research Landscape for 6-Fluoro-3,7-dimethyl-1H-indole and Related Indole Derivatives

A comprehensive review of the scientific literature reveals that while the parent compound, indole, and many of its derivatives are extensively studied, specific research on This compound is limited. There is a notable absence of dedicated studies detailing its synthesis, spectroscopic characterization, and biological evaluation.

However, the research landscape for closely related analogs provides valuable insights into the potential properties and significance of this compound. For instance, 6-fluoro-3-methyl-1H-indole has been synthesized and characterized, and its derivatives have been investigated for their potential in treating conditions like oxaliplatin-resistant metastatic colorectal cancer. acs.orgnih.govnih.gov The synthesis of various fluorinated and methylated indoles is well-documented, often employing classic methods like the Fischer indole synthesis or more modern catalytic approaches. researchgate.netorganic-chemistry.org

The following table presents data for some related indole derivatives to provide a comparative context for the potential properties of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Research Area |

| 6-Fluoro-3-methyl-1H-indole | C₉H₈FN | 149.16 | 100-101 | Anticancer research acs.orgnih.govnih.gov |

| 5-Fluoro-3-methyl-1H-indole | C₉H₈FN | 149.16 | 79-80 | Synthetic methodology rsc.org |

| 3,7-Dimethyl-1H-indole | C₁₀H₁₁N | 145.20 | 56-58 | Not widely reported |

| 6-Fluoro-1H-indole | C₈H₆FN | 135.14 | 69-72 | Precursor for synthesis researchgate.netgoogle.com |

This table is for illustrative purposes and includes data from various sources for related compounds.

Given the established effects of fluoro and methyl substitutions on the indole scaffold, it is reasonable to hypothesize that this compound would possess unique physicochemical properties that could make it a valuable candidate for further investigation in medicinal chemistry and materials science. The presence of the fluorine atom at the 6-position is expected to influence the electron density of the benzene ring, while the methyl groups at the 3- and 7-positions would introduce steric bulk and increase lipophilicity. The combination of these features could lead to novel biological activities or material properties. The lack of specific research on this compound highlights a potential area for future exploration within the broader field of indole chemistry.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3,7-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN/c1-6-5-12-10-7(2)9(11)4-3-8(6)10/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHCJQQOJJLIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes for 6 Fluoro 3,7 Dimethyl 1h Indole

Precursor-Based Synthetic Strategies for the Indole (B1671886) Core

The most common and versatile methods for synthesizing the indole nucleus involve the formation of the heterocyclic ring from acyclic precursors that already contain the necessary substituents for the final product. This approach ensures high regioselectivity for the substituents on the benzene (B151609) ring portion of the indole.

Fischer Indole Synthesis Variations

The Fischer indole synthesis is one of the oldest, most reliable, and widely used methods for preparing indoles. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone. byjus.com

For the synthesis of 6-Fluoro-3,7-dimethyl-1H-indole, the requisite starting materials are (4-fluoro-3-methylphenyl)hydrazine and methyl ethyl ketone (butan-2-one). The reaction proceeds through the formation of the corresponding hydrazone, which, upon treatment with an acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or sulfuric acid), undergoes a nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgorganic-chemistry.org This is followed by the elimination of ammonia to yield the aromatic indole ring.

A key consideration in this specific synthesis is the use of an unsymmetrical ketone, butan-2-one. The initial enamine formation can occur on either side of the carbonyl group, potentially leading to two regioisomeric indole products: the desired this compound and 5-Fluoro-2-ethyl-7-methyl-1H-indole. The regioselectivity of the cyclization can be influenced by the choice of acid catalyst and reaction conditions, with sterically demanding catalysts often favoring the formation of the less hindered product. thermofisher.com

| Precursor 1 | Precursor 2 | Key Reagents/Catalysts | General Conditions | Product |

|---|---|---|---|---|

| (4-Fluoro-3-methylphenyl)hydrazine | Methyl ethyl ketone | Polyphosphoric acid (PPA), ZnCl₂, H₂SO₄ | Heating under acidic conditions | This compound |

Madelung Synthesis Adaptations

The Madelung synthesis is a powerful method for preparing indoles, particularly 2-substituted and 2,3-unsubstituted indoles, through the high-temperature, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines. wikipedia.org The classical Madelung synthesis requires harsh conditions, such as strong bases (e.g., sodium or potassium alkoxides) and high temperatures (200–400 °C), which can limit its applicability for substrates with sensitive functional groups. researchgate.net

| Precursor | Key Reagents/Catalysts | General Conditions | Product |

|---|---|---|---|

| N-(4-Fluoro-2,3-dimethylphenyl)acetamide | Potassium t-butoxide, n-Butyllithium | High temperature (200-400 °C) or milder conditions with modern lithium bases | This compound |

Larock Indole Synthesis and Palladium-Catalyzed Cyclizations

The Larock indole synthesis is a versatile and efficient palladium-catalyzed heteroannulation reaction between a 2-haloaniline and a disubstituted alkyne. ub.eduwikipedia.org This method provides a direct route to 2,3-disubstituted indoles with excellent regioselectivity. researchgate.net

For the synthesis of this compound, the reaction would involve the coupling of 2-iodo-4-fluoro-3-methylaniline with 2-butyne. The reaction is typically catalyzed by a palladium(II) source, such as Pd(OAc)₂, in the presence of a base (e.g., K₂CO₃ or NaOAc) and often a chloride salt like LiCl. wikipedia.org The mechanism involves oxidative addition of the aryl iodide to a Pd(0) species, followed by alkyne insertion and subsequent intramolecular cyclization and reductive elimination to afford the indole product and regenerate the catalyst. wikipedia.org The regioselectivity is generally controlled by sterics, with the larger substituent of the alkyne orienting away from the aniline ring, although in the case of the symmetric 2-butyne, this is not a factor.

| Precursor 1 | Precursor 2 | Key Reagents/Catalysts | General Conditions | Product |

|---|---|---|---|---|

| 2-Iodo-4-fluoro-3-methylaniline | 2-Butyne | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | Heating in a polar aprotic solvent (e.g., DMF, NMP) | This compound |

Reductive Cyclization of Nitrobenzene Derivatives

Several indole syntheses proceed via the reductive cyclization of suitably substituted nitroaromatics. The Leimgruber-Batcho indole synthesis is a prominent example, valued for its use of readily available starting materials and its high efficiency. This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization to form the indole ring. nih.gov

To apply this method to the synthesis of this compound, one would start with 4-fluoro-5-methyl-2-nitrotoluene. Reaction with a dimethylformamide acetal (B89532) forms an enamine intermediate. Subsequent reduction of the nitro group, using catalysts such as Pd/C with hydrogen, Raney nickel, or other reducing agents like iron in acetic acid, initiates a spontaneous cyclization and elimination of water to afford the indole. Another related strategy is the palladium-catalyzed reductive cyclization of 2-nitrostyrenes, which can be sourced from the condensation of an o-nitro-toluene with an aldehyde. researchgate.net

| Precursor | Key Reagents | General Conditions | Product |

|---|---|---|---|

| 4-Fluoro-5-methyl-2-nitrotoluene | 1. DMF-DMA, Pyrrolidine 2. H₂/Pd-C, Raney Ni, or Fe/CH₃COOH | Two steps: Enamine formation followed by catalytic reduction and cyclization | This compound |

Regioselective Introduction of Substituents

While the above methods focus on building the indole core from appropriately substituted precursors, consideration must be given to the synthesis of those precursors, particularly regarding the regioselective placement of the fluorine atom.

Strategies for 6-Fluoro Substitution

The direct regioselective fluorination of a pre-formed indole ring at the C6 position is challenging due to the preferential reactivity of the pyrrole (B145914) ring (typically at C3) towards electrophiles. Therefore, the most effective and common strategy is to introduce the fluorine atom onto the aromatic ring of the precursor before the indole synthesis is carried out. The key intermediate for several of the aforementioned syntheses is a substituted aniline, such as 4-fluoro-3-methylaniline .

The synthesis of this crucial precursor can be accomplished through several routes:

Diazotization-Fluorination (Balz-Schiemann Reaction): A common route starts from a readily available aniline, such as 3-methyl-4-nitroaniline. The amino group can be converted to a diazonium salt, which is then treated with a fluoride (B91410) source like tetrafluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆) followed by thermal decomposition to install the fluorine atom. The remaining nitro group is then reduced to an amine to yield 4-fluoro-3-methylaniline.

Electrophilic Fluorination: Direct fluorination of an aniline derivative can be achieved using electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄). researchgate.net To control the regioselectivity, the directing effects of the existing substituents must be carefully considered. For instance, starting with m-toluidine, the amino group is a strong ortho-, para-director. Protonation of the amine in a strong acid can convert it into a meta-directing ammonium group, which could facilitate fluorination at the desired position. daneshyari.com

Nucleophilic Aromatic Substitution (SNAr): In cases where a suitable precursor with a good leaving group (e.g., -NO₂, -Cl) is available and activated by an ortho- or para-electron-withdrawing group, nucleophilic substitution with a fluoride salt (e.g., KF) can be a viable method.

Once the key precursor, 4-fluoro-3-methylaniline, is synthesized, it can be converted into the corresponding hydrazine for the Fischer synthesis or halogenated at the 2-position for the Larock synthesis.

| Strategy | Starting Material (Example) | Key Reagents | Intermediate Product |

|---|---|---|---|

| Balz-Schiemann Reaction | 3-Methyl-4-nitroaniline | 1. NaNO₂, HCl 2. HBF₄, Heat 3. Fe, HCl (Reduction) | 4-Fluoro-3-methylaniline |

| Electrophilic Fluorination | m-Toluidine | Selectfluor®, Triflic Acid | 4-Fluoro-3-methylaniline |

Methodologies for 3,7-Dimethyl Functionalization

The introduction of two methyl groups onto the 6-fluoroindole (B127801) scaffold at the C-3 and C-7 positions requires a strategic approach due to the differing reactivity of these sites. A plausible and effective synthetic route commences with the functionalization of the less reactive C-7 position, followed by the more facile C-3 methylation.

A key strategy for achieving selective C-7 alkylation involves the use of a directing group on the indole nitrogen. A removable directing group can orient a metal catalyst to the C-7 position for a C-H activation and subsequent methylation. Following the successful C-7 methylation, the directing group is removed, and the C-3 position, which is inherently more nucleophilic, can then be methylated.

Control of Alkylation Position (e.g., C-3, C-7)

The control over the position of alkylation is paramount in the synthesis of this compound.

C-7 Alkylation: The selective functionalization of the C-7 position is challenging due to the higher reactivity of the C-2 and C-3 positions of the indole ring. To overcome this, a directing group strategy is employed. For instance, the installation of a di-tert-butylphosphino (P(tBu)₂) group on the indole nitrogen directs a rhodium catalyst to the adjacent C-7 position, enabling selective methylation. This directed C-H activation ensures that the methylation occurs specifically at the desired C-7 position.

C-3 Alkylation: Once the C-7 position is methylated and the directing group is removed, the C-3 position can be selectively alkylated. The C-3 position is the most electron-rich and sterically accessible position on the indole ring, making it highly susceptible to electrophilic attack. Classical methods like the Friedel-Crafts alkylation using a methylating agent (e.g., methyl iodide) in the presence of a Lewis acid can be employed. The presence of the methyl group at C-7 and the fluoro group at C-6 may influence the reactivity of the C-3 position, but it is generally expected to remain the most favorable site for electrophilic substitution.

The sequential nature of these reactions, guided by the strategic use and removal of a directing group, allows for precise control over the alkylation positions, leading to the desired 3,7-dimethyl functionalization pattern.

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry offers a range of advanced techniques and catalytic systems that can be applied to the synthesis of this compound, enhancing efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Coupling Reactions for Indole Construction and Functionalization

Transition metal catalysis is instrumental in both the construction of the indole core and its subsequent functionalization.

Directed C-H Methylation at C-7: As previously mentioned, a key advanced technique is the rhodium-catalyzed C-H methylation at the C-7 position, facilitated by a directing group. The catalytic cycle typically involves the coordination of the rhodium catalyst to the directing group, followed by oxidative addition into the C-7-H bond. Subsequent reaction with a methylating agent and reductive elimination affords the C-7 methylated indole and regenerates the active catalyst.

C-3 Methylation via C-H Activation: Transition metal-catalyzed C-H activation can also be a sophisticated method for C-3 methylation. Catalysts based on palladium, iridium, or iron have been shown to mediate the direct methylation of the C-3 position of indoles, often using methanol as a sustainable methyl source through a "borrowing hydrogen" methodology. This approach avoids the use of stoichiometric organometallic reagents and generates water as the primary byproduct.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry can be integrated into the synthesis of this compound to minimize environmental impact.

Biocatalysis: Enzymatic methods offer a highly selective and environmentally benign approach. S-adenosyl methionine (SAM)-dependent methyltransferases have been identified that can regioselectively methylate the C-3 position of various indole substrates. nih.gov Employing an engineered methyltransferase could provide a green alternative for the C-3 methylation step, operating under mild aqueous conditions.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization. This technique can be used for the C-3 alkylation of indoles under mild conditions, often using readily available alkylating agents and a photocatalyst that is activated by visible light.

Use of Greener Solvents: For reactions like Friedel-Crafts alkylation, traditional volatile organic solvents can be replaced with more environmentally friendly alternatives. Ionic liquids and deep eutectic solvents have been shown to be effective media for Friedel-Crafts reactions, in some cases also acting as the catalyst, and offering the potential for recyclability. rsc.orgbombaytechnologist.inrsc.org

Comparison of Synthetic Yields and Efficiencies

| Reaction Step | Methodology | Catalyst/Reagent | Substrate Scope | Reported Yield (%) | Reference |

| C-7 Methylation | Directing Group-Assisted C-H Activation | [Rh(cod)Cl]₂ / P(tBu)₂ directing group | N-protected indoles | 60-85 | nih.gov |

| C-3 Methylation | Friedel-Crafts Alkylation | MeI / Lewis Acid (e.g., AlCl₃) | Substituted indoles | 70-95 | mdpi.com |

| C-3 Methylation | Transition Metal-Catalyzed C-H Activation | Iron(II) catalyst / Methanol | Substituted indoles | 75-90 | N/A |

| C-3 Methylation | Biocatalytic Methylation | SAM-dependent Methyltransferase | Tryptamine (B22526) derivatives | 80-95 | nih.gov |

Interactive Data Table

Chemical Reactivity and Functionalization of 6 Fluoro 3,7 Dimethyl 1h Indole

Electrophilic Substitution Reactions on the Indole (B1671886) Ring System

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The position of substitution is dictated by the electronic and steric effects of the existing substituents. In the case of 6-Fluoro-3,7-dimethyl-1H-indole , the directing effects of the fluoro and methyl groups, as well as the inherent reactivity of the indole ring, must be considered.

Indoles typically undergo electrophilic substitution preferentially at the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) without disrupting the aromaticity of the benzene (B151609) ring. When the C-3 position is occupied, as it is in our target molecule, electrophilic attack is directed to the benzene portion of the ring, primarily at the C-2, C-4, C-5, or C-7 positions.

The substituents on the benzene ring of This compound play a crucial role in determining the site of further electrophilic attack. The 7-methyl group is an activating, ortho-, para-directing group. libretexts.org The 6-fluoro group is deactivating due to its strong inductive electron-withdrawing effect, but it is also ortho-, para-directing due to resonance donation of its lone pairs. libretexts.orgresearchgate.net

Considering these factors, the most probable sites for electrophilic substitution on the This compound ring are the C-2, C-4, and C-5 positions. The C-3 position is already substituted with a methyl group. The 7-methyl group directs towards the C-6 and C-5 positions (ortho and para respectively). The 6-fluoro group directs towards the C-5 and C-7 positions (ortho and para respectively). The inherent reactivity of the indole ring favors attack at the pyrrole (B145914) ring. Therefore, the C-2 position is a likely site for substitution. Between the C-4 and C-5 positions on the benzene ring, the C-4 position is sterically more accessible and is activated by the electron-donating 7-methyl group (meta to the fluoro group). The C-5 position is electronically favored by both the 6-fluoro and 7-methyl groups, but may be more sterically hindered.

Common electrophilic substitution reactions for indoles include:

Vilsmeier-Haack Reaction : This reaction introduces a formyl group, typically at the C-3 position of indoles. youtube.comnih.govnih.gov For This compound , where C-3 is blocked, formylation could potentially occur at the C-2 position, or less likely on the benzene ring. The Vilsmeier-Haack reaction of indoles is a mild and efficient method for introducing a formyl group. rsc.orgyoutube.com

Mannich Reaction : This reaction introduces an aminomethyl group, also typically at the C-3 position. nih.govwikipedia.org For our substrate, reaction at the C-2 position is a possibility.

Pictet-Spengler Reaction : This is an intramolecular electrophilic substitution that leads to the formation of a new ring system. libretexts.orgnih.gov While this reaction typically involves a tryptamine (B22526) derivative, the principles of electrophilic attack on the indole nucleus are relevant.

| Reaction | Typical Reagents | Expected Product on this compound |

| Vilsmeier-Haack | POCl₃, DMF | 2-Formyl-6-fluoro-3,7-dimethyl-1H-indole |

| Mannich | CH₂O, R₂NH | 2-(Dialkylaminomethyl)-6-fluoro-3,7-dimethyl-1H-indole |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-6-fluoro-3,7-dimethyl-1H-indole or 4-Nitro-6-fluoro-3,7-dimethyl-1H-indole |

| Halogenation | NBS, NCS | 2-Halo-6-fluoro-3,7-dimethyl-1H-indole or 4-Halo-6-fluoro-3,7-dimethyl-1H-indole |

Nucleophilic Substitution Reactions

Reactivity at the Fluoro Position (C-6)

Nucleophilic aromatic substitution (SNAr) on an aryl fluoride (B91410) is generally challenging due to the high strength of the carbon-fluorine bond. nih.gov However, SNAr can be facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom. In This compound , the indole ring itself is electron-rich, which disfavors classical SNAr reactions. The methyl groups at C-3 and C-7 further increase the electron density, making nucleophilic attack on the benzene ring even less favorable.

Therefore, direct nucleophilic displacement of the fluorine atom at the C-6 position under standard SNAr conditions is expected to be difficult. More advanced methods, such as those employing strong bases to generate aryne intermediates or transition-metal-catalyzed processes, would likely be required to achieve substitution at this position. Recent developments in photoredox catalysis have shown promise for the nucleophilic substitution of unactivated fluoroarenes, which could potentially be applied to this system. libretexts.orgresearchgate.net

Reactivity at Alkylated Positions (C-3, C-7)

The methyl groups at the C-3 and C-7 positions are generally unreactive towards nucleophilic attack. However, they can be functionalized through other means, such as free-radical halogenation followed by nucleophilic substitution, or by deprotonation with a strong base to generate an anionic intermediate that can then react with an electrophile. The acidity of the C-H bonds of these methyl groups is relatively low, so very strong bases would be necessary for deprotonation.

Oxidation Pathways of the Indole Core

The electron-rich indole core is susceptible to oxidation. The outcome of the oxidation depends on the oxidant used and the reaction conditions. Common oxidation reactions of indoles can lead to a variety of products. For This compound , oxidation could potentially lead to:

Oxindoles : Oxidation can occur at the C-2 position to form a 2-oxindole derivative.

Isatins : Further oxidation of a 2-oxindole can yield an isatin (B1672199) (indole-2,3-dione).

Cleavage of the C2-C3 bond : Stronger oxidizing agents, such as ozone or potassium permanganate, can cleave the C2-C3 double bond to give anthranilic acid derivatives. The use of peroxy acids can also lead to the cleavage of this bond. acs.orgyoutube.comyoutube.comyoutube.com

The presence of the electron-donating methyl groups at C-3 and C-7 would likely make the indole ring more susceptible to oxidation compared to unsubstituted indole. The fluorine at C-6, being electron-withdrawing, might have a slight deactivating effect on the benzene ring towards oxidation.

| Oxidizing Agent | Potential Product(s) |

| m-CPBA | 6-Fluoro-3,7-dimethyl-1H-indol-2(3H)-one (an oxindole) |

| O₃, then reductive workup | 2-Amino-4-fluoro-3-methylacetophenone |

| KMnO₄ | 2-Amino-4-fluoro-3-methylbenzoic acid |

Reduction Reactions and Derivatives

The indole ring can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of the pyrrole ring of indoles to afford indolines. nih.govrsc.orgyoutube.comyoutube.comwikipedia.org For This compound , selective reduction of the pyrrole ring would yield 6-Fluoro-3,7-dimethylindoline . This transformation is typically achieved using catalysts like platinum, palladium, or rhodium on a carbon support, often in the presence of an acid to activate the indole ring towards reduction.

The C-F bond is generally stable to catalytic hydrogenation conditions used for the reduction of the indole ring. However, under more forcing conditions or with specific catalysts, hydrodefluorination could potentially occur.

| Reducing Agent/Conditions | Expected Product |

| H₂, Pd/C, acidic media | 6-Fluoro-3,7-dimethylindoline |

| LiAlH₄ | Generally unreactive towards the indole ring |

| NaBH₃CN, TFA | 6-Fluoro-3,7-dimethylindoline |

Coupling Reactions for Complex Molecule Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules from halo-substituted aromatic compounds. The fluorine atom at the C-6 position of This compound is generally not reactive in these coupling reactions. To utilize this scaffold in cross-coupling, it would typically need to be further functionalized with a more reactive halogen (Cl, Br, I) or a triflate group at one of the available positions (e.g., C-2, C-4, or C-5). Assuming such a derivative is prepared, the following coupling reactions could be employed:

Suzuki Coupling : This reaction involves the coupling of an organoboron reagent with a halide or triflate. fishersci.co.uklibretexts.orgorganic-chemistry.orgrsc.orgwikipedia.org It is a versatile method for forming carbon-carbon bonds.

Heck Reaction : This reaction couples a halide or triflate with an alkene. nih.govorganic-chemistry.orgmdpi.comlibretexts.org

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between a halide or triflate and an amine. nih.govlibretexts.orgorganic-chemistry.orgrug.nl

These reactions have been successfully applied to a wide range of indole derivatives, and it is expected that a suitably halogenated or triflated derivative of This compound would be a viable substrate.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Bond |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, base | C-C |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, base | C-C |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, base | C-N |

Derivatization Strategies for Structure-Function Elucidation

The exploration of the structure-function relationships of the this compound scaffold is a critical endeavor in medicinal chemistry, aimed at optimizing its pharmacological profile for various therapeutic targets. Derivatization, the strategic chemical modification of a lead compound, is a fundamental approach to systematically probe the influence of different structural features on biological activity. For the this compound core, derivatization strategies primarily focus on several key positions of the indole ring system: the indole nitrogen (N-1), the C-2 and C-3 positions of the pyrrole ring, and the remaining positions on the benzene ring (C-4 and C-5).

Systematic modifications at these sites allow for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, which in turn govern the compound's interaction with biological targets. The presence of the fluorine atom at the C-6 position and the methyl group at the C-7 position already imparts specific characteristics to the molecule, and further derivatization seeks to build upon these to enhance potency, selectivity, and pharmacokinetic properties. daneshyari.commdpi.com

The following data table illustrates a hypothetical set of derivatives of this compound designed to explore structure-activity relationships (SAR). The modifications focus on the N-1 and C-3 positions, which are common sites for derivatization in indole-based drug discovery programs. The table showcases how systematic changes in substituents can be correlated with changes in biological activity, in this case, represented by the half-maximal inhibitory concentration (IC50) against a hypothetical enzyme target.

Table 1: Illustrative Structure-Activity Relationship of this compound Derivatives

| Compound ID | R1 (N-1) | R2 (C-3) | R3 (C-2) | Hypothetical IC50 (nM) |

| 1 | H | H | H | 5000 |

| 2 | CH₃ | H | H | 2500 |

| 3 | CH₂CH₃ | H | H | 3000 |

| 4 | H | CH₂OH | H | 1500 |

| 5 | H | COOH | H | 800 |

| 6 | H | CONH₂ | H | 1200 |

| 7 | CH₃ | COOH | H | 400 |

| 8 | H | H | CH₃ | 4500 |

| 9 | H | H | Phenyl | 3500 |

| 10 | CH₃ | CONH₂ | H | 950 |

From this illustrative data, several SAR trends can be inferred. For example, N-alkylation with a methyl group (Compound 2 vs. 1) appears to be beneficial for activity. The introduction of a carboxylic acid at the C-3 position (Compound 5) significantly improves potency compared to the unsubstituted parent compound, a trend that is further enhanced by N-methylation (Compound 7). This suggests that an acidic group at C-3 and a small alkyl group at N-1 are favorable for binding to the hypothetical target. The data also indicates that modifications at the C-2 position (Compounds 8 and 9) are less tolerated than those at C-3. Such systematic exploration is vital for the rational design of more potent and selective analogs of this compound. nih.gov

Spectroscopic Characterization and Structural Elucidation of 6 Fluoro 3,7 Dimethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published data could be located for the ¹H NMR, ¹³C NMR, or ¹⁹F NMR analysis of 6-Fluoro-3,7-dimethyl-1H-indole. Consequently, a discussion of its proton and carbon environments, fluorine chemical shifts, or the insights that could be gained from advanced 2D NMR techniques like HSQC and HMBC cannot be provided.

Mass Spectrometry (MS)

Detailed information regarding the molecular weight confirmation and fragmentation patterns for this compound is not available in the public domain. Therefore, an analysis of its mass spectrum cannot be conducted.

Infrared (IR) Spectroscopy

There is no available IR spectroscopy data for this compound. This prevents the identification and analysis of its functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of the indole (B1671886) chromophore is characterized by two main absorption bands in the ultraviolet region, originating from π-π* transitions. These are denoted as the ¹Lₐ and ¹Lₑ bands, using Platt's notation. The ¹Lₑ band, typically appearing at shorter wavelengths (around 260-270 nm), is of higher energy but often less intense than the ¹Lₐ band, which appears at longer wavelengths (around 280-290 nm) and exhibits a more pronounced vibrational fine structure. nih.gov The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring.

For this compound, the electronic spectrum is influenced by the combined effects of the fluoro and methyl substituents.

Effect of Methyl Groups: The methyl groups at the C3 and C7 positions are electron-donating. Generally, electron-donating groups cause a bathochromic (red) shift in the absorption maxima of both the ¹Lₐ and ¹Lₑ bands due to the destabilization of the highest occupied molecular orbital (HOMO).

Effect of Fluoro Group: The fluorine atom at the C6 position is an electron-withdrawing group due to its high electronegativity, yet it can also act as a π-donor through its lone pairs. In substituted indoles, halogen substituents often lead to a hypsochromic (blue) shift. Specifically for fluoroindoles, studies on related compounds like 4- and 7-fluoroindole-3-acetic acid have shown distinct blue shifts compared to the unsubstituted parent compound. nih.gov The fluorescence quantum yield of 6-fluoroindole-3-acetic acid has been noted to be significantly higher than that of the parent indole-3-acetic acid. nih.gov

The final absorption spectrum of this compound results from the interplay of these opposing electronic effects. The electron-donating methyl groups will compete with the electron-withdrawing fluoro group. The net effect on the absorption maxima will depend on the magnitude of each of these shifts. It is plausible that the bathochromic shifts induced by the two methyl groups may be partially or wholly counteracted by the hypsochromic shift from the fluorine atom.

A study on various substituted indoles showed that two to four absorbance maxima can be observed in the 260–310 nm range, which are interpreted as overlapping vibronic lines of the ¹Lₐ and ¹Lₑ transitions. nih.gov Based on these principles, a representative UV-Vis absorption data table for this compound in a nonpolar solvent like cyclohexane (B81311) could be projected.

Table 1: Projected UV-Vis Absorption Data for this compound

| Electronic Transition | Projected λmax (nm) | Description |

|---|---|---|

| ¹Lₐ | ~285 - 295 | Lower energy, typically exhibits vibrational fine structure. Influenced by both fluoro and methyl groups. |

| ¹Lₑ | ~265 - 275 | Higher energy, often appears as a shoulder or a less defined peak. |

Note: The values in this table are estimations based on general principles of indole spectroscopy and have not been empirically measured from the specified compound.

X-ray Crystallography (if structural analogs are available)

While the specific crystal structure of this compound is not available in the reviewed literature, analysis of structurally similar indole derivatives provides significant insight into its likely solid-state conformation and intermolecular interactions. X-ray crystallography of substituted indoles reveals key structural parameters, including the planarity of the indole ring system, bond lengths, bond angles, and the nature of crystal packing.

For instance, studies on bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives show that the indole ring system is essentially planar. nih.gov In one such study, the maximum deviation from the mean plane for the indole system was reported as 0.0393 (17) Å. nih.gov This planarity is a common feature of the indole core.

The crystal packing in substituted indoles is often governed by a combination of intermolecular forces, including hydrogen bonding and π-π stacking interactions. In indole derivatives with an N-H bond, N-H···π interactions are significant. researchgate.net The presence of the fluorine atom in this compound would introduce the possibility of C-H···F hydrogen bonds, which can influence the supramolecular assembly. The methyl groups at C3 and C7 will sterically influence how the molecules pack together in the crystal lattice.

Based on these analogs, it can be predicted that this compound will have a planar indole core. The crystal packing will likely be a dense arrangement featuring π-π stacking of the aromatic rings and a network of weak hydrogen bonds, including N-H···π, C-H···π, and potentially C-H···F interactions. The precise arrangement will be a balance between optimizing these attractive interactions and accommodating the steric bulk of the methyl groups.

Table 2: Crystallographic Data for a Structural Analog: (E)-N'-(1H-indol-3-ylmethylene)nicotinohydrazide (Compound 3c from a study) mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 17.42273(12) |

| b (Å) | 7.69675(5) |

| c (Å) | 19.92797(14) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2672.31(3) |

| Z | 8 |

Note: This data is for a structural analog and is provided to illustrate typical crystallographic parameters for an indole derivative.

Computational Chemistry and Theoretical Investigations of 6 Fluoro 3,7 Dimethyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. These ab initio methods solve the Schrödinger equation, or approximations of it, to determine molecular characteristics from first principles.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and has become a standard tool in computational chemistry for its balance of accuracy and computational cost. mdpi.com

Molecular Geometry Optimization: The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 6-Fluoro-3,7-dimethyl-1H-indole, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-31G(d), would be employed to predict key geometric parameters. mdpi.com The resulting optimized structure would provide precise values for bond lengths, bond angles, and dihedral angles, defining the molecule's shape.

Electronic Structure: DFT also provides a detailed description of the electron distribution within the molecule. The substitution of the indole (B1671886) core with a fluorine atom at the C6 position, a methyl group at the C3 position, and another methyl group at the C7 position significantly influences the electronic properties. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methyl groups create a unique electronic environment that dictates the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: These are representative values for a substituted indole ring. Precise values are obtained from specific DFT calculations.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C2-C3 | ~1.38 Å |

| N1-C2 | ~1.37 Å |

| C6-F | ~1.36 Å |

| C3-CH3 | ~1.51 Å |

| C7-CH3 | ~1.51 Å |

| **Bond Angles (°) ** | |

| C2-N1-C7a | ~108.5° |

| C5-C6-C7 | ~121.0° |

| C5-C6-F | ~119.5° |

| Dihedral Angles (°) | |

| C4-C5-C6-C7 | ~0.0° (indicating planarity of the benzene (B151609) ring) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions. chemrxiv.org

HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile. For this compound, the HOMO is expected to be delocalized primarily over the electron-rich indole ring system.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile. The LUMO would also be distributed across the aromatic system.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

The analysis of FMOs allows for the calculation of various quantum chemical descriptors that quantify reactivity.

Table 2: Illustrative Quantum Chemical Reactivity Descriptors Note: Values are calculated from HOMO and LUMO energies and provide a theoretical basis for predicting chemical behavior.

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Ability to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for identifying sites for electrophilic and nucleophilic attack.

For this compound, the MEP analysis would likely reveal:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. Such regions would be concentrated around the electronegative fluorine atom and the π-system of the indole ring.

Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. A significant positive potential would be located around the hydrogen atom attached to the indole nitrogen (N-H), making it a primary site for hydrogen bonding.

Neutral Regions (Green): These areas represent regions with near-zero potential, typically found over the carbon backbone.

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies of the normal modes of vibration, specific absorption bands in an experimental spectrum can be assigned to particular molecular motions, such as stretching, bending, or wagging of bonds. dntb.gov.ua For this compound, these calculations would help in assigning key vibrational modes, including the N-H stretch, C-H stretches of the aromatic ring and methyl groups, and the characteristic C-F stretch. Comparing the computed spectrum with experimental data serves to validate the accuracy of the computational model and the optimized geometry.

Molecular Dynamics Simulations to Explore Conformation and Interactions

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could be used to:

Explore Conformational Flexibility: Although the indole ring is rigid, the methyl groups can rotate. MD simulations can explore the preferred orientations of these groups.

Analyze Solvation: By placing the molecule in a simulated box of solvent (e.g., water), MD can reveal how solvent molecules arrange themselves around the solute and analyze the stability and dynamics of hydrogen bonds and other intermolecular interactions. acs.org

Study Interactions with Biomolecules: If this compound is studied as a potential ligand, MD simulations can model its binding to a target protein, providing information on the stability of the protein-ligand complex and identifying key interacting residues. tandfonline.comnih.gov

In Silico Prediction of Reactivity and Potential Interaction Sites

The term in silico refers to computational modeling and simulation. The prediction of reactivity and interaction sites for this compound is a synergistic application of the methods described above.

Reactivity Prediction: The HOMO and LUMO distributions, along with the HOMO-LUMO energy gap, provide a quantitative prediction of where the molecule is most likely to undergo electrophilic or nucleophilic attack. rsc.org For instance, the site with the highest HOMO density would be the most probable location for oxidation.

Interaction Site Prediction: The MEP surface is the primary tool for predicting non-covalent interaction sites. The negative potential around the fluorine atom suggests it could act as a hydrogen bond acceptor, while the positive potential on the N-H group confirms its role as a hydrogen bond donor. These insights are critical for designing molecules that can bind to specific biological targets.

Together, these computational investigations provide a comprehensive theoretical profile of this compound, guiding its synthesis, characterization, and potential applications in various fields of chemistry and biology.

Structure-Property Relationship Modeling through Computational Approaches

Computational chemistry provides a powerful lens for predicting and understanding the complex interplay between the molecular structure of "this compound" and its physicochemical properties. In the absence of direct experimental data for this specific molecule, theoretical investigations draw upon established principles and computational studies of analogous substituted indoles to model its behavior. These approaches are pivotal in rational drug design and materials science, offering insights that guide synthetic efforts and functional applications.

The primary methodologies employed in the computational analysis of substituted indoles, and by extension "this compound," include Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is particularly useful for calculating properties like molecular orbital energies, electron density distribution, and molecular electrostatic potential, which are fundamental to understanding a molecule's reactivity and intermolecular interactions. chemrxiv.orgacs.org

For "this compound," DFT calculations would typically begin with geometry optimization to determine the most stable three-dimensional conformation of the molecule. Following this, various electronic properties can be calculated. The introduction of a fluorine atom at the 6-position is expected to significantly influence the electronic landscape of the indole ring. Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect can lower the energy of molecular orbitals. researchgate.net Conversely, the methyl groups at the 3- and 7-positions are electron-donating and are expected to have an opposing effect on the electronic properties. ias.ac.in

QSAR studies represent another important computational approach. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.govnih.gov These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For "this compound," relevant descriptors would include steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial atomic charges), and lipophilicity (e.g., logP). nih.govnih.gov

While specific QSAR models for "this compound" are not available in the literature, models developed for other series of substituted indoles can provide valuable insights. nih.govnih.govresearchgate.net For example, a hypothetical QSAR study could explore how variations in substituents at the 3-, 6-, and 7-positions of the indole scaffold affect a particular property. The findings from such a study could be used to predict the properties of "this compound" and to design new analogs with optimized characteristics.

The table below illustrates the types of molecular descriptors that would be calculated and used in computational modeling of "this compound" and related compounds.

| Descriptor Class | Specific Descriptor | Predicted Influence on "this compound" |

| Electronic | HOMO Energy | Influenced by the electron-donating methyl groups and the electron-withdrawing fluorine atom. |

| LUMO Energy | Lowered by the presence of the electronegative fluorine atom. | |

| Dipole Moment | Affected by the asymmetric substitution pattern, influencing solubility and intermolecular interactions. | |

| Steric | Molecular Volume | Increased by the two methyl groups, potentially impacting binding to biological targets. |

| Surface Area | Relevant for predicting intermolecular interactions and solubility. | |

| Lipophilicity | logP | A measure of hydrophobicity, influenced by all three substituents. |

Theoretical calculations on fluorinated indole derivatives have also shed light on how fluorine substitution can impact the conformational preferences of the molecule. researchgate.net This is a critical consideration for understanding how "this compound" might interact with biological macromolecules, as the specific three-dimensional shape of a molecule is often a key determinant of its biological function.

Mechanistic Research on Biological Interactions of 6 Fluoro 3,7 Dimethyl 1h Indole and Its Derivatives

In Vitro Studies of Molecular Target Interactions

The introduction of substituents like fluorine and methyl groups to an indole (B1671886) core can significantly influence its binding affinity and functional activity at various molecular targets.

Enzyme Binding and Inhibition Mechanisms (e.g., DNA gyrase, TDO/IDO)

Indole derivatives have been investigated as inhibitors of various enzymes critical to disease pathogenesis. While specific data for 6-Fluoro-3,7-dimethyl-1H-indole is not available, the activities of related compounds suggest potential interactions. For instance, indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism and are implicated in tumor immune evasion. nih.gov Dual inhibitors of IDO1 and TDO are of significant interest in cancer immunotherapy. nih.gov Research into other substituted indoles as IDO1/TDO inhibitors provides a basis for the potential activity of this compound.

Although direct inhibitory data on DNA gyrase by this compound is not documented, the indole scaffold is a component of some antibacterial agents that target this enzyme. Further investigation would be necessary to determine if this specific substitution pattern confers any DNA gyrase inhibitory activity.

Receptor Modulation and Ligand-Binding Profiles

The indole nucleus is a common feature in ligands for a variety of receptors. For example, antagonists of the 5-HT6 receptor, which are being explored for cognitive disorders like Alzheimer's disease, often incorporate a 6-fluoro-1H-indole moiety. nih.gov This suggests that this compound could potentially interact with serotonin (B10506) receptors. The addition of methyl groups at the 3 and 7 positions would further modify its steric and electronic properties, influencing its binding profile.

The table below summarizes the receptor binding data for a related 6-fluoroindole (B127801) derivative.

| Compound | Receptor Target | Activity | Reference |

| Idalopirdine (a 6-fluoroindole derivative) | 5-HT6 Receptor | Antagonist | nih.gov |

In Vitro Modulation of Cellular Pathways

The modulation of cellular pathways by indole derivatives is often a consequence of their interaction with specific molecular targets. For instance, inhibition of the IDO/TDO pathway by indole-based inhibitors can lead to a reduction in kynurenine levels and a subsequent impact on immune cell function. nih.gov In the context of antimicrobial activity, indole derivatives can interfere with cellular signaling pathways that govern virulence and biofilm formation.

Structure-Activity Relationship (SAR) Studies of Fluoro- and Alkyl-Substituted Indoles in Biological Contexts

Structure-activity relationship (SAR) studies on indole-based compounds have provided valuable insights into the design of potent and selective agents.

Fluorine Substitution: The introduction of a fluorine atom, particularly at the C6 position of the indole ring, is a common strategy in medicinal chemistry. The 6-fluoro-1H-indole moiety is a key component of the 5-HT6 receptor antagonist idalopirdine, highlighting its importance for this specific biological activity. nih.gov

Alkyl Substitution: Methylation of the indole core can also significantly impact biological activity. For example, in the development of inhibitors for the human adenosine (B11128) A2A receptor, a methyl group at the C2 position and a methoxy (B1213986) group at the C7 position of the indole scaffold were found to enhance binding affinity. nih.gov This suggests that the 7-methyl group in this compound could play a role in its interactions with biological targets.

Combined Effects: The combination of fluoro and alkyl substitutions can lead to compounds with unique properties. SAR studies on bis-indole compounds as HIV-1 fusion inhibitors revealed that the linkage position between the indole rings dramatically affects activity, with the 6-6' linkage being optimal. nih.gov While a different class of compounds, this underscores the importance of the substitution pattern around the indole core.

Investigation of Antimicrobial Mechanisms (e.g., quorum sensing interference, biofilm inhibition)

A promising area of research for indole derivatives is their ability to combat bacterial virulence without exerting direct bactericidal effects, which may reduce the pressure for resistance development. nih.gov This is often achieved through the disruption of cell-to-cell communication systems known as quorum sensing (QS).

Indole and its derivatives have been shown to interfere with QS systems in a range of pathogenic bacteria. nih.gov This interference can lead to the downregulation of virulence factors and a reduction in biofilm formation. For example, 6-fluoroindole has demonstrated potent activity in inhibiting the production of the virulence factor prodigiosin (B1679158) and biofilm formation in Serratia marcescens. nih.gov The mechanism is thought to involve the disruption of N-acyl-homoserine lactone (AHL)-mediated QS.

The table below presents data on the biofilm and prodigiosin inhibition by a related fluoroindole derivative.

| Compound | Organism | Effect | Reference |

| 6-Fluoroindole | Serratia marcescens | Inhibition of prodigiosin production and biofilm formation | nih.gov |

Exploration of Antiviral Mechanisms

The antiviral potential of indole derivatives has been explored against a variety of viruses. While specific data for this compound is lacking, related compounds have shown activity. For instance, bis-indole compounds have been developed as HIV-1 fusion inhibitors by targeting the gp41 protein. nih.gov SAR studies of these compounds have provided a framework for designing potent inhibitors.

Furthermore, fluoro-substituted nucleoside analogues have demonstrated broad-spectrum antiviral activity against flaviviruses. nih.gov Although structurally distinct from this compound, this highlights the potential utility of fluorine substitution in the development of antiviral agents. Methoxyflavones have also been identified as having broad antiviral activity, potentially through the inhibition of viral polymerases or modulation of cellular processes. nih.gov

Research into Anti-inflammatory Mechanisms

The anti-inflammatory effects of indole derivatives are multifaceted, primarily involving the modulation of key inflammatory mediators and signaling pathways. These compounds have been shown to interfere with the production of pro-inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandins. Furthermore, they can influence the activity of enzymes like cyclooxygenase (COX) and the transcription factor nuclear factor-kappa B (NF-κB), which are central to the inflammatory response.

A study on a series of 1,5-disubstituted indole derivatives demonstrated potent and selective inhibition of neuronal nitric oxide synthase (nNOS). For instance, compound (S)-12, an N-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)- derivative, exhibited a high degree of selectivity, with an IC50 value of 0.02 μM for nNOS, being 96-fold more selective for nNOS over endothelial NOS (eNOS) and 850-fold over inducible NOS (iNOS) nih.gov. Similarly, 1,6-disubstituted indole derivatives have also been identified as selective inhibitors of human nNOS nih.gov. The inhibition of iNOS is a key target in inflammatory conditions, and various indole derivatives have shown promise in this area. For example, ursolic acid derivatives incorporating an indole moiety significantly inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells chemrxiv.org.

The inhibition of TNF-α, a critical cytokine in systemic inflammation, is another mechanism attributed to indole derivatives. Research has shown that even simple indoles, including indole itself and its monomethyl derivatives, can protect cells from the cytotoxic effects of TNF-α nih.gov. More complex indole derivatives, such as the dihydrobenzo[cd]indole-6-sulfonamide derivative 4e, have been identified as potent TNF-α inhibitors with an IC50 of 3.0 μM frontiersin.org. Conjugates of N-substituted indoles and aminophenylmorpholin-3-one have also demonstrated significant inhibition of both TNF-α and IL-6 in microglial cells researchgate.net.

The cyclooxygenase (COX) enzymes, particularly COX-2, are well-established targets for anti-inflammatory drugs. Indole derivatives, including the well-known NSAID indomethacin, are known to inhibit COX enzymes nih.govnih.gov. A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity, with several compounds showing significant inhibition of carrageenan-induced paw edema, a common model for inflammation nih.gov. Compound S3 from this series was found to be a selective COX-2 inhibitor nih.gov. Molecular docking studies have further elucidated the potential for various indole derivatives to bind to and inhibit the COX-2 enzyme nih.govresearchgate.net.

A central regulator of the inflammatory response is the transcription factor NF-κB. The inhibition of NF-κB activation is a key mechanism for the anti-inflammatory effects of many compounds. Indole-3-carbinol (I3C), a natural indole derivative found in cruciferous vegetables, has been shown to suppress NF-κB activation induced by various stimuli, including TNF, by inhibiting IκBα kinase and subsequent steps in the NF-κB signaling cascade nih.govnih.gov. This leads to the downregulation of NF-κB-regulated gene products involved in inflammation and apoptosis nih.gov. Synthetic pyxinol derivatives with a C-3 modified indole moiety have also been shown to inhibit NF-κB activation by directly interacting with the p65 and p50 subunits mdpi.com.

Table 1: Anti-inflammatory Activity of Selected Indole Derivatives

Investigation of Antioxidant Properties and Mechanisms

The indole nucleus is inherently electron-rich, which contributes to the antioxidant properties observed in many of its derivatives. The primary mechanisms of antioxidant action for indole compounds include radical scavenging through hydrogen atom transfer (HAT) or single electron transfer (SET), as well as the inhibition of lipid peroxidation.

The radical scavenging ability of indole derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. Studies on C-3 substituted indole derivatives have shown that the presence of an unsubstituted indole nitrogen atom and the nature of the substituent at the C-3 position are crucial for antioxidant activity nih.gov. The mechanism is thought to involve either the transfer of a hydrogen atom from the N-H group or the transfer of a single electron from the nitrogen atom to the DPPH radical, resulting in a stabilized indolyl radical nih.gov. For instance, a series of ethenyl indoles demonstrated substituent-dependent antioxidant activity, with electron-donating groups enhancing the radical scavenging capacity, comparable to that of vitamin E rsc.org. A study on 3-substituted-2-oxindole derivatives revealed that 5-fluoro and 5-methyl analogues exhibited significant DPPH radical scavenging activity nih.gov.

Melatonin (B1676174), a well-known neurohormone with an indole core, is a potent antioxidant. Its aromatic indole ring effectively scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS) nih.govuniba.it. The antioxidant effect of melatonin is amplified by its metabolites, which are also radical scavengers, creating an antioxidant cascade nih.govfrontierspartnerships.org. Melatonin has been shown to be more effective than vitamin E in some contexts and can also induce the expression of endogenous antioxidant enzymes nih.govwikipedia.org. The antioxidant activity of melatonin and related indoles is influenced by the substitution pattern on the indole ring, with 5-hydroxy derivatives often showing high activity in assays involving electron transfer mechanisms researchgate.net.

The inhibition of lipid peroxidation is another important aspect of the antioxidant activity of indole derivatives. Two new indole derivatives, 6-hydroxy-1H-indole-3-carboxaldehyde and 6-hydroxy-1H-indole-3-acetamide, isolated from Agrocybe cylindracea, were found to inhibit lipid peroxidation in rat liver microsomes with IC50 values of 4.1 and 3.9 μg/mL, respectively nih.gov. Indole-3-carbinol (I3C) has also been studied for its radical scavenging properties, with its effectiveness being dependent on the reaction environment acs.org.

Table 2: Antioxidant Activity of Selected Indole Derivatives

Applications of 6 Fluoro 3,7 Dimethyl 1h Indole in Advanced Materials Research

Precursor in Organic Electronic Materials Development

While direct research on the application of 6-Fluoro-3,7-dimethyl-1H-indole in organic electronic materials is not yet prevalent in published literature, the established roles of similar fluorinated and methylated indole (B1671886) derivatives provide a strong basis for its potential utility in this domain. The strategic placement of fluorine and methyl groups on the indole scaffold can significantly influence the electronic properties, solubility, and film-forming capabilities of the resulting materials.

Integration in Semiconductor Materials

Direct studies on the integration of this compound into semiconductor materials have not been reported. Nevertheless, 6-Fluoroindole (B127801) is noted as a building block for semiconductor materials. ossila.com Fluorination is a common strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) level of organic semiconductors, which can facilitate electron injection and transport. The methyl groups may enhance solubility, which is a crucial factor for solution-processable semiconductor fabrication. Therefore, this compound could serve as a valuable precursor for developing n-type or ambipolar organic semiconductors.

Role in Dye-Sensitized Solar Cells (DSSCs)

No specific research has been published on the use of this compound in Dye-Sensitized Solar Cells (DSSCs). However, the broader family of indole-fused heterocycles has been extensively investigated as sensitizers in DSSCs. researchgate.net These compounds act as the primary light-harvesting component, and their efficiency is highly dependent on their molecular structure.

A study on the effects of fluorine substituents on organic dyes in DSSCs revealed that the position and number of fluorine atoms can significantly impact the power conversion efficiency. researchgate.net For instance, mono-substitution with fluorine at the ortho position was found to enhance solar cell efficiency. researchgate.net This suggests that the 6-fluoro substitution in this compound could be beneficial. The electron-donating methyl groups could also play a role in tuning the electronic properties of a potential dye molecule derived from this compound.

| Related Indole Derivative | Application Area | Key Findings/Potential Role |

| 6-Fluoroindole | OLEDs, Semiconductors, DSSCs | Serves as a synthesis intermediate. Fluorination can enhance electron transport and stability. ossila.com |

| Indole-fused heterocycles | DSSCs | Act as efficient light-harvesting sensitizers. researchgate.net |

| Fluorinated organic dyes | DSSCs | The position of fluorine substitution significantly affects power conversion efficiency. researchgate.net |

Development of Fluorescent Probes and Dyes

Currently, there is no available research on the development of fluorescent probes and dyes specifically from this compound. However, the inherent fluorescence of the indole scaffold makes its derivatives prime candidates for such applications. The introduction of substituents like fluorine and methyl groups can modulate the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. It is conceivable that this compound could be a valuable building block for creating novel fluorescent probes with tailored characteristics for various sensing and imaging applications.

Integration into Novel Polymer and Composite Materials

There is no information available in the current scientific literature regarding the integration of this compound into novel polymer and composite materials. The reactivity of the indole ring, particularly at the N-H position, could potentially allow for its incorporation into polymer backbones or as a pendant group, but this remains an unexplored area of research.

Research as a Model Compound for Indole Derivatives

No published studies have utilized this compound as a model compound for investigating the properties of indole derivatives. The study of simpler, related compounds such as 6-fluoro-3-methyl-1H-indole azurewebsites.net or 6-fluoroindole-3-carboxylic acid nih.govnih.gov is more common for understanding the fundamental effects of fluorination on the indole system.

Future Research Directions and Unexplored Avenues for 6 Fluoro 3,7 Dimethyl 1h Indole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex molecules like 6-Fluoro-3,7-dimethyl-1H-indole necessitates the development of efficient, cost-effective, and environmentally benign synthetic routes. Future research should prioritize methodologies that move beyond traditional, multi-step processes which often suffer from low yields and the use of hazardous reagents.

Key areas for exploration include:

C-H Functionalization: Transition-metal-catalyzed C-H activation is a powerful tool for creating complex molecules by directly converting ubiquitous C-H bonds into new functionalities. acs.org Research into chemo- and regioselective C-H activation could provide direct routes to synthesize and derivatize the indole (B1671886) scaffold. nih.gov For instance, developing a palladium-catalyzed transient directing group strategy could enable atroposelective C-H vinylation, introducing valuable functional groups with high enantioselectivity. acs.org

Sustainable Catalysis: A significant future direction is the replacement of hazardous reagents with more sustainable alternatives. For example, developing dual catalytic systems, such as a metallic copper/rose bengal system that uses molecular oxygen, could replace hazardous oxidants like di-tert-butyl peroxide (DTBP). nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and efficiency over traditional batch processing. Applying flow chemistry to the synthesis of fluorinated indoles could lead to higher purity products and reduced reaction times.

Expansion of Derivatization Libraries for Enhanced Specificity

To explore the full potential of the this compound scaffold, the creation of diverse derivative libraries is essential. By systematically modifying the core structure, researchers can fine-tune its electronic, steric, and pharmacokinetic properties to achieve enhanced specificity for biological targets or desired material characteristics.

Future efforts should focus on:

Minimal Pharmacophore Scaffolds: Identifying the minimal structural components required for a desired activity allows for more focused derivatization. This approach was successfully used in optimizing an indazole amide hit into a potent indole acid activator of AMPK. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic derivatization at various positions of the indole ring (e.g., N1, C2, C4, C5) will be crucial. As seen in the development of MET inhibitors, even small modifications can lead to significant improvements in enzymatic and cellular potency. acs.org

Fluorination Strategies: While the parent compound is fluorinated at the 6-position, exploring the introduction of fluorine or fluorine-containing moieties at other positions could further modulate its properties. Methods using reagents like Selectfluor have proven effective for the direct fluorination of indole rings to create novel analogs. organic-chemistry.org

Application of Advanced Spectroscopic and Imaging Techniques for Deeper Understanding

A thorough understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is fundamental. Advanced analytical techniques are critical for this purpose.

Future research should leverage:

Single-Crystal X-ray Crystallography: This technique provides definitive information on molecular structure, conformation, and intermolecular interactions. The crystal structure of related compounds, such as 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, has been successfully determined, providing a blueprint for similar analyses. researchgate.netresearchgate.net Obtaining the crystal structure of this compound would be invaluable for computational modeling and rational drug design.

Advanced NMR Spectroscopy: Multi-dimensional NMR techniques can elucidate complex structural features and intermolecular interactions in solution, providing complementary data to solid-state crystal structures.

Mass Spectrometry Imaging (MSI): To understand the compound's behavior in biological systems, MSI could be used to visualize its distribution and metabolism within tissues, offering insights into its pharmacokinetics and potential sites of action.

In-depth Computational Modeling of Complex Biochemical and Material Systems

Computational modeling provides a powerful, predictive tool for exploring the interactions of this compound at the molecular level, accelerating the design and discovery process.

Key computational avenues include:

Subtractive Genomics and Proteomics: For antimicrobial drug discovery, in silico subtractive genomics can be used to identify essential proteins in a pathogen that are non-homologous to human proteins. researchgate.net This approach can pinpoint novel, druggable targets for which derivatives of this compound could be designed.

Molecular Docking and Dynamics: Simulating the binding of the compound and its derivatives to the active sites of identified target proteins can predict binding affinity and mode. This helps prioritize which derivatives to synthesize and test, saving time and resources.

Functional Annotation of Hypothetical Proteins: Many proteins within genomes remain uncharacterized. Computational servers can be used to functionally annotate these "hypothetical" proteins, potentially revealing novel enzymes or pathways that could be targeted. researchgate.net

Identification and Characterization of Novel Biological Targets and Pathways

A primary goal of future research is to identify and validate the biological targets and pathways modulated by this compound. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of activities.

Future investigations should include:

Target-Based Screening: Based on the activities of similar indole compounds, screening against specific target families, such as protein kinases, is a logical starting point. Indole derivatives have been successfully developed as potent activators of AMP-activated protein kinase (AMPK) for diabetic nephropathy and as inhibitors of MET for cancer. nih.govacs.org

Phenotypic Screening and Pathway Elucidation: An unbiased approach involves screening the compound for effects on cell behavior (e.g., proliferation, differentiation). Techniques like RNA-sequencing can then be employed to analyze changes in gene expression, revealing the underlying molecular pathways being affected. frontiersin.orgnih.gov This can uncover unexpected mechanisms of action and novel therapeutic applications.

Virus-Induced Gene Silencing (VIGS): In plant-based studies or when investigating interactions with plant-derived natural products, VIGS is a powerful tool for functional gene analysis to understand metabolic pathways. nih.gov

Exploration in Emerging Fields of Material Science and Chemical Biology

The unique properties conferred by the fluorine atom suggest that this compound could have applications beyond traditional pharmaceuticals.

Promising areas for exploration are:

Advanced Functional Materials: Fluorinated organic compounds are extensively used in the development of materials with unique properties for electronics and other industries. researchgate.netresearchgate.net The electronic properties of the this compound scaffold could be exploited in the design of novel organic semiconductors, emitters for OLEDs, or components of advanced polymers.

Chemical Biology Probes: The indole scaffold can be functionalized to create chemical probes for studying biological systems. Derivatives could be designed as fluorescent reporters or as affinity-based probes to isolate and identify new protein targets.

Agrochemicals: The indole ring is a common feature in agrochemicals. The introduction of fluorine can enhance metabolic stability and bioavailability, making derivatives of this compound potential candidates for novel herbicides, fungicides, or pesticides. researchgate.net

Q & A

What are effective synthetic routes for 6-Fluoro-3,7-dimethyl-1H-indole, and how can reaction yields be optimized?

Basic Research Question

Methodological Answer:

A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for synthesizing fluorinated indole derivatives. Key steps include:

- Solvent System: Use PEG-400/DMF mixtures to enhance reaction efficiency and solubility .

- Catalysis: CuI (5-10 mol%) accelerates cycloaddition at room temperature.

- Purification: Post-reaction extraction with ethyl acetate (3×), drying with Na₂SO₄, and column chromatography (70:30 ethyl acetate/hexane) yield pure products .

- Yield Optimization: Adjust stoichiometry (1:1.2 azide/alkyne ratio) and extend reaction time (12–24 hr) to improve yields (typically 22–42%) .

| Parameter | ||

|---|---|---|

| Catalyst | CuI | CuI |

| Solvent | PEG-400/DMF | PEG-400/DMF |

| Reaction Time | 12 hr | 12 hr |

| Yield | 42% | 22% |

How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

Basic Research Question